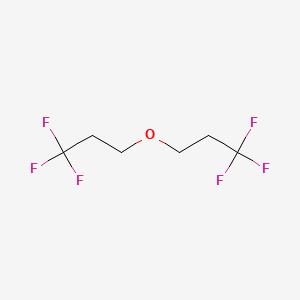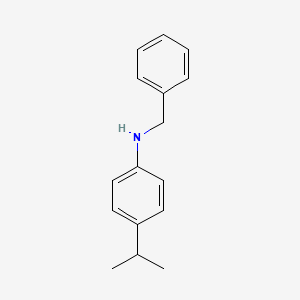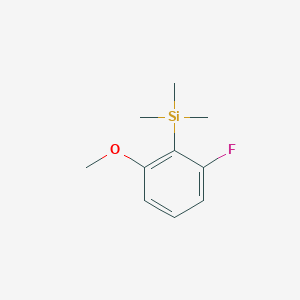
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline is an organic compound that belongs to the class of salicylideneaniline derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of both chloro and iodo substituents on the aromatic ring, along with the cyclohexyl group, imparts unique chemical characteristics to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline typically involves a multi-step process:
Formation of Salicylidene Intermediate: The initial step involves the condensation of 5-chloro-3-cyclohexylsalicylaldehyde with aniline under acidic or basic conditions to form the salicylidene intermediate.
Iodination: The intermediate is then subjected to iodination using iodine or an iodine-containing reagent, such as potassium iodide, in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the substituents.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Catalysis: It can serve as a ligand in catalytic systems for various organic transformations.
Analytical Chemistry: The compound can be employed as a reagent in analytical methods for detecting and quantifying specific analytes.
Wirkmechanismus
The mechanism of action of N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and iodo groups can influence the compound’s binding affinity and selectivity. In catalysis, the compound can coordinate with metal centers, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Chloro-3-cyclohexylsalicylidene)-4-bromoaniline: Similar structure but with a bromo substituent instead of iodo.
N-(5-Chloro-3-cyclohexylsalicylidene)-4-fluoroaniline: Similar structure but with a fluoro substituent instead of iodo.
N-(5-Chloro-3-cyclohexylsalicylidene)-4-chloroaniline: Similar structure but with an additional chloro substituent.
Uniqueness
N-(5-Chloro-3-cyclohexylsalicylidene)-4-iodoaniline is unique due to the presence of the iodo group, which can significantly influence its reactivity and interactions compared to its bromo, fluoro, or chloro analogs. The iodo substituent is larger and more polarizable, which can enhance certain types of chemical reactions and interactions.
Eigenschaften
IUPAC Name |
4-chloro-2-cyclohexyl-6-[(4-iodophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClINO/c20-15-10-14(12-22-17-8-6-16(21)7-9-17)19(23)18(11-15)13-4-2-1-3-5-13/h6-13,23H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUAPDGMKICVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C=NC3=CC=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)



![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)






